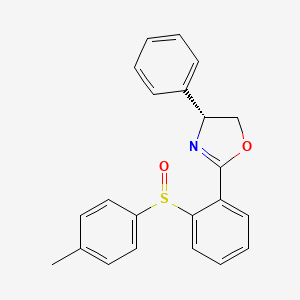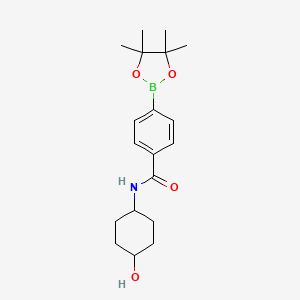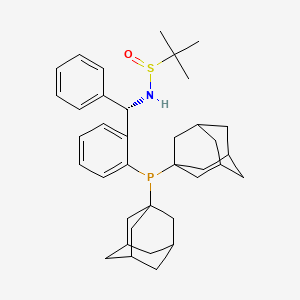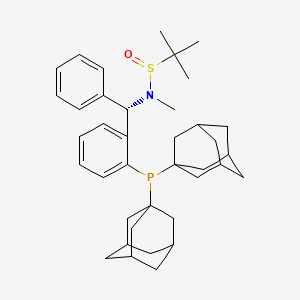![molecular formula C15H27NO4 B12298703 4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylbutanoic acid](/img/structure/B12298703.png)
4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 4-{1-[(tert-butoxy)carbonyl]pipéridin-4-yl}-2-méthylbutanoïque est un composé chimique avec une structure complexe qui comprend un cycle pipéridine, un groupe protecteur tert-butoxycarbonyl (Boc) et une partie acide butanoïque.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide 4-{1-[(tert-butoxy)carbonyl]pipéridin-4-yl}-2-méthylbutanoïque implique généralement plusieurs étapes, en commençant par la préparation du cycle pipéridine et l'introduction du groupe protecteur Boc. La voie de synthèse générale peut être résumée comme suit :
Formation du cycle pipéridine : Le cycle pipéridine peut être synthétisé par diverses méthodes, y compris des réactions de cyclisation de précurseurs appropriés.
Introduction du groupe protecteur Boc : Le groupe tert-butoxycarbonyl est introduit pour protéger l'atome d'azote dans le cycle pipéridine. Ceci est généralement réalisé en faisant réagir la pipéridine avec du dicarbonate de di-tert-butyle (Boc2O) en présence d'une base comme la triéthylamine.
Attachement de la partie acide butanoïque : La dernière étape implique l'introduction de la partie acide butanoïque au cycle pipéridine. Ceci peut être réalisé par diverses réactions de couplage, telles que l'estérification ou l'amidification, en fonction de la voie de synthèse spécifique choisie.
Méthodes de production industrielle
La production industrielle de l'acide 4-{1-[(tert-butoxy)carbonyl]pipéridin-4-yl}-2-méthylbutanoïque peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs automatisés et de la chimie en flux continu peut améliorer l'efficacité et le rendement du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 4-{1-[(tert-butoxy)carbonyl]pipéridin-4-yl}-2-méthylbutanoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en alcools ou en amines.
Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile, en fonction des groupes fonctionnels présents.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont couramment utilisés.
Substitution : Des réactifs tels que les halogènes (par exemple, le chlore, le brome) ou les nucléophiles (par exemple, les amines, les alcools) peuvent être utilisés dans des conditions appropriées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
4. Applications de la recherche scientifique
L'acide 4-{1-[(tert-butoxy)carbonyl]pipéridin-4-yl}-2-méthylbutanoïque a plusieurs applications de recherche scientifique, notamment :
Chimie : Le composé est utilisé comme intermédiaire dans la synthèse de molécules plus complexes. Sa structure unique permet diverses modifications et fonctionnalisations.
Biologie : En recherche biologique, le composé peut être utilisé pour étudier les effets des dérivés de la pipéridine sur les systèmes biologiques.
Industrie : Dans les applications industrielles, le composé peut être utilisé dans la production de produits chimiques et de matériaux spécialisés.
5. Mécanisme d'action
Le mécanisme d'action de l'acide 4-{1-[(tert-butoxy)carbonyl]pipéridin-4-yl}-2-méthylbutanoïque implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe protecteur Boc peut être éliminé en milieu acide, révélant la partie pipéridine active. Cette partie peut ensuite interagir avec diverses enzymes ou récepteurs, conduisant à des effets biologiques spécifiques.
Applications De Recherche Scientifique
4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylbutanoic acid has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology: In biological research, the compound can be used to study the effects of piperidine derivatives on biological systems.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be removed under acidic conditions, revealing the active piperidine moiety. This moiety can then interact with various enzymes or receptors, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 4-{1-[(tert-butoxy)carbonyl]pipéridin-4-yl}benzoïque : Ce composé possède un cycle pipéridine et un groupe protecteur Boc similaires, mais diffère par la partie acide benzoïque attachée.
Acide 4-{1-[(tert-butoxy)carbonyl]pipérazin-1-yl}butanoïque : Ce composé présente un cycle pipérazine au lieu d'un cycle pipéridine.
Propriétés
Formule moléculaire |
C15H27NO4 |
|---|---|
Poids moléculaire |
285.38 g/mol |
Nom IUPAC |
2-methyl-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]butanoic acid |
InChI |
InChI=1S/C15H27NO4/c1-11(13(17)18)5-6-12-7-9-16(10-8-12)14(19)20-15(2,3)4/h11-12H,5-10H2,1-4H3,(H,17,18) |
Clé InChI |
UPMQHOIETOJPTR-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1CCN(CC1)C(=O)OC(C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-[8,14-dihydroxy-10,13-dimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,6,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B12298638.png)
![1-Piperidineacetic acid, 4-[[4-[4-(aminoiminomethyl)phenyl]-2-thiazolyl](2-carboxyethyl)amino]-](/img/structure/B12298652.png)
![7-((R)-2-Amino-2-(3-chloro-4-hydroxyphenyl)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12298656.png)
![Ruthenium, bis(2,2'-bipyridine-|EN1,|EN1')[[4,4'-([2,2'-bipyridine]-5,5'-diyl-|EN1,|EN1')bis[benzoato]](2-)]-, dihydrochloride](/img/structure/B12298657.png)


![tert-butyl 3,5,7,7a-tetrahydropyrano[2,3-c]pyrrole-6(2H)-carboxylate](/img/structure/B12298681.png)
![4,6-Diamino-3-{[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy}-2-hydroxycyclohexyl 3-deoxy-3-(ethylamino)-4-C-methylpentopyranoside](/img/structure/B12298687.png)
![7-[[4-hydroxy-2-(2-methylpropyl)-1-oxo-3,3a-dihydro-2H-imidazo[1,2-a]indol-4-yl]methyl]-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione](/img/structure/B12298689.png)

